1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Ketone Formation: The final step involves the formation of the methanone group, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
4-bromoaniline: A brominated aromatic amine with various applications in organic synthesis.
2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with potential antioxidant properties.
Uniqueness
1-(4-bromobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of a brominated phenyl ring and a substituted quinoline core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H24BrNO |
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Molecular Weight |
434.4g/mol |
IUPAC Name |
(4-bromophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C25H24BrNO/c1-24(2)17-25(3,19-9-5-4-6-10-19)21-11-7-8-12-22(21)27(24)23(28)18-13-15-20(26)16-14-18/h4-16H,17H2,1-3H3 |
InChI Key |
CGVDDQVEPZWNIJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)(C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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